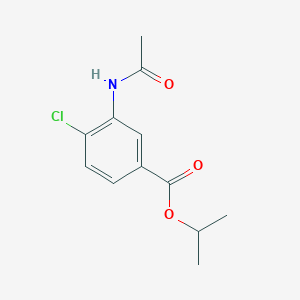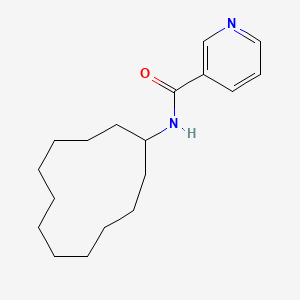
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(3-nitrophenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(3-nitrophenyl)-1,3-thiazole, commonly known as DNTT, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications in various fields. DNTT is a thiazole-based compound that contains a benzodioxin moiety and a nitrophenyl group.
作用機序
The mechanism of action of DNTT is not fully understood. However, it is believed that DNTT acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. DNTT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. DNTT has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
DNTT has been shown to have both biochemical and physiological effects. In vitro studies have shown that DNTT can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DNTT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that DNTT can reduce tumor growth in mice models of cancer.
実験室実験の利点と制限
The advantages of using DNTT in lab experiments include its high purity, stability, and availability. DNTT is also relatively easy to synthesize and can be obtained in large quantities. The limitations of using DNTT in lab experiments include its low solubility in common solvents, which can limit its use in certain applications. DNTT is also relatively expensive compared to other organic compounds, which can limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on DNTT. One potential direction is to further investigate its potential applications in organic electronics, particularly in the development of high-performance OFETs and DSSCs. Another potential direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of DNTT and to identify potential targets for its use in various applications.
合成法
The synthesis of DNTT involves a multi-step process that requires several reagents and conditions. The first step involves the condensation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thioamide to form the corresponding thiazole intermediate. The second step involves the nitration of the phenyl group using nitric acid and sulfuric acid. The final step involves the cyclization of the thiazole intermediate with the nitrophenyl group using a dehydrating agent such as phosphorus oxychloride. The overall yield of the synthesis is around 20-30%.
科学的研究の応用
DNTT has shown potential applications in various fields of research. In the field of organic electronics, DNTT has been studied as a potential material for organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability. DNTT has also been studied as a potential photosensitizer for dye-sensitized solar cells (DSSCs) due to its high absorption coefficient and low recombination rate. In the field of medicinal chemistry, DNTT has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-19(21)12-5-3-4-11(8-12)17-18-13(10-24-17)16-9-22-14-6-1-2-7-15(14)23-16/h1-8,10,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWYBZRZWNQZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2-methoxy-6-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetate](/img/structure/B4997889.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997901.png)


![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4997915.png)

![2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4997938.png)
![(3R*,4R*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B4997939.png)
![1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B4997944.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4997960.png)
![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4997969.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B4997982.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B4997992.png)